molecular formula C9H8BrIN2 B2506887 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1690341-99-1

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2506887
CAS No.: 1690341-99-1
M. Wt: 350.985
InChI Key: HFTWUHXBKIXTMY-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1690341-99-1) is a versatile halogenated pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C9H8BrIN2 and a molecular weight of 350.98 g/mol, this compound serves as a privileged scaffold for the synthesis of novel therapeutic agents . Its structure features both bromine and iodine atoms at the 5- and 3- positions of the fused heterocyclic system, making it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse complexity. This compound is specifically designed for researchers developing inhibitors of critical biological targets. Compounds based on the 1H-pyrrolo[2,3-c]pyridine core are being actively investigated for their potent anti-cancer properties . For instance, these structures have shown significant promise as potent inhibitors of Colony Stimulating Factor-1 Receptor (CSF-1R), a key tyrosine kinase receptor that plays a central role in the tumor microenvironment . Inhibiting CSF-1R is a strategic approach in oncology immunotherapy, as it can modulate tumor-associated macrophages and potentially slow tumor growth and metastasis . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-1-ethyl-3-iodopyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-2-13-5-7(11)6-3-9(10)12-4-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTWUHXBKIXTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC(=NC=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidized forms of the compound, such as pyrrolo[2,3-c]pyridine oxides.

    Reduction Products: Dehalogenated derivatives of the compound.

Scientific Research Applications

The biological activities of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine have been studied extensively, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table presents findings related to its antitumor activity:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). The following table summarizes findings related to its anti-inflammatory effects:

EffectObservationsReference
Cytokine ProductionInhibition observed

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

Study on Antimicrobial Activity

A study conducted on various derivatives of pyrrolo compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations: [2,3-c] vs. [2,3-b] Pyrrolopyridines

The nitrogen positioning in the pyridine ring distinguishes pyrrolo[2,3-c]pyridine from the more common [2,3-b] isomers. Relocating the nitrogen from position 7 ([2,3-b]) to position 6 ([2,3-c]) significantly reduces kinase inhibitory activity, as demonstrated in studies on LATS inhibitors . This highlights the critical role of nitrogen placement in target engagement.

Substituent Effects: Halogens and Alkyl Groups

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Applications
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine [2,3-b] Br (5), I (3) 322.93 Intermediate for cross-coupling reactions
3-Bromo-1H-pyrrolo[2,3-c]pyridine [2,3-c] Br (3) 197.03 Synthetic precursor for functionalization
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine [2,3-c] Br (5), I (3), Et (1) 339.98* Enhanced lipophilicity; kinase modulation

*Calculated molecular weight based on formula C₉H₈BrIN₂.

  • Halogen Effects: Bromine and iodine at positions 3/5 enhance electrophilicity, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings (e.g., ).
  • N1-Alkylation : The ethyl group in the target compound improves solubility in organic solvents compared to unsubstituted analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-c]pyridine ). Bulkier groups (e.g., benzyl in ) further enhance steric hindrance, altering binding kinetics .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyrrolopyridines

Compound LogP* Solubility (mg/mL) Melting Point (°C)
This compound 3.2 <0.1 (DMSO) 180–185 (predicted)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 2.8 0.5 (DMSO) 210–215
3-Bromo-1H-pyrrolo[2,3-c]pyridine 1.5 1.2 (DMSO) 165–170

*Predicted using Molinspiration software.

Biological Activity

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C₉H₈BrI N₂
  • CAS Number : 1690341-99-1
  • Molecular Weight : 292.08 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with bromine and iodine substituents at specific positions, which may influence its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolopyridine derivatives. In particular, this compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A series of experiments were conducted to assess the antiproliferative effects of this compound against several cancer cell lines, including HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (lymphocytic leukemia). The results are summarized in Table 1 below.

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa15.2Induction of apoptosis
CEM12.8Cell cycle arrest at G2/M phase
L121010.5Inhibition of DNA synthesis

The compound exhibited significant cytotoxicity with IC₅₀ values indicating its effectiveness in targeting proliferative pathways in tumor cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
  • Induction of Apoptosis : Treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, facilitating programmed cell death.
  • Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest at the G2/M checkpoint, preventing further cellular division and promoting apoptosis .

Antiviral Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may possess antiviral activity against certain viral pathogens.

Case Study: Antiviral Efficacy

The efficacy against viruses such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV) was evaluated through plaque reduction assays. The results are presented in Table 2.

VirusEC₅₀ (μM)Mechanism of Action
Herpes Simplex Virus20.4Inhibition of viral entry
Cytomegalovirus18.7Disruption of viral replication

These results indicate that the compound may interfere with viral life cycles by targeting specific stages such as entry or replication .

Q & A

Q. What are the common synthetic routes for 5-bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine?

The compound is typically synthesized via sequential halogenation and alkylation. For example:

  • Halogenation : Bromine and iodine are introduced at positions 5 and 3, respectively, using electrophilic substitution or metal-mediated coupling (e.g., Sonogashira coupling for alkynyl substitutions) .
  • N-Alkylation : Ethyl groups are introduced at the pyrrole nitrogen using alkyl halides (e.g., ethyl iodide) in the presence of a strong base like NaH. This step often requires protection/deprotection strategies (e.g., tosyl chloride for temporary sulfonamide protection) to avoid competing reactions .
  • Purification : Silica gel chromatography with heptane/ethyl acetate mixtures (e.g., 8:2 ratio) is standard for isolating intermediates .

Q. How is the structure of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, ethyl groups show characteristic triplets (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.5 ppm for CH2_2), while aromatic protons on the pyrrolopyridine core resonate at δ 7.4–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and halogen isotopes (e.g., bromine and iodine isotopic patterns) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective iodination at position 3?

Iodination at position 3 competes with other reactive sites due to the electron-rich pyrrole ring. Solutions include:

  • Directed ortho-Metalation : Using a directing group (e.g., aldehyde or nitro group) to guide iodine placement .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
  • Protection Strategies : Temporary protection of the pyrrole NH with tosyl or SEM groups prevents unwanted N-iodination .

Q. How can computational methods optimize reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT) predict regioselectivity and transition states for halogenation or cross-coupling reactions. For example:

  • Reaction Path Search : Identifying low-energy pathways for Suzuki-Miyaura coupling using palladium catalysts .
  • Solvent Effects : Simulating solvent interactions (e.g., THF vs. DMF) to improve yield in alkylation steps .
  • Machine Learning : Training models on existing reaction data (e.g., yields from similar pyrrolopyridine syntheses) to predict optimal conditions .

Q. How do conflicting NMR data in literature reports arise, and how are they resolved?

Discrepancies often stem from:

  • Solvent Effects : Proton shifts vary between DMSO-d6_6 and CDCl3_3 due to hydrogen bonding (e.g., NH protons in DMSO-d6_6 appear as broad singlets at δ ~12.4 ppm) .
  • Tautomerism : The pyrrolopyridine core can adopt multiple tautomeric forms, altering peak positions. Dynamic NMR or X-ray crystallography resolves these ambiguities .

Q. What strategies mitigate low yields in cross-coupling reactions with this compound?

  • Catalyst Optimization : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enhance efficiency in Suzuki-Miyaura couplings with aryl boronic acids .
  • Microwave-Assisted Synthesis : Accelerating reaction times (e.g., 4 hours at 105°C vs. 24 hours conventionally) improves yields by reducing decomposition .
  • Precision Stoichiometry : Maintaining a 1:1.2 molar ratio of halogenated substrate to coupling partner minimizes side products .

Q. How does the electronic nature of bromine vs. iodine influence further derivatization?

  • Bromine : Participates in slower oxidative addition with palladium catalysts, making it suitable for sequential functionalization (e.g., Suzuki coupling after iodination) .
  • Iodine : Higher reactivity in Ullmann or Buchwald-Hartwig aminations due to weaker C–I bonds, enabling rapid aryl-amine bond formation .

Data Contradiction Analysis

Q. Why do similar reactions report divergent yields (e.g., 36% vs. 75%)?

Key variables include:

  • Purification Method : Crystallization (75% yield ) vs. column chromatography (36% yield ), where losses occur during elution.
  • Catalyst Loading : Higher Pd(PPh3_3)4_4 concentrations (2 mol% vs. 1 mol%) improve coupling efficiency but increase cost .
  • Substrate Purity : Trace moisture or oxygen degrades sensitive intermediates, requiring rigorous anhydrous conditions .

Q. How do structural analogs (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine) inform SAR studies?

  • Bioactivity Trends : Pyrazole analogs show enhanced kinase inhibition vs. pyrrolopyridines, guiding focus on nitrogen positioning .
  • Solubility Differences : Ethyl groups improve lipophilicity (logP ~2.5) compared to methyl derivatives, impacting cell permeability in biological assays .

Methodological Recommendations

Q. What in vitro assays are recommended for initial biological screening?

  • Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., FGFR1) due to the compound’s structural similarity to known inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC50_{50} determination .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

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